molecular formula C11H21NO3 B3284886 N-Nonanoylglycine CAS No. 79251-60-8

N-Nonanoylglycine

Cat. No. B3284886
CAS RN: 79251-60-8
M. Wt: 215.29 g/mol
InChI Key: JXDFEUKNHBHUCP-UHFFFAOYSA-N
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Description

N-Nonanoylglycine is an acylglycine with a C-9 fatty acid group as the acyl moiety . It is a minor metabolite of fatty acids . It is functionally related to glycine and nonanoic acid .


Molecular Structure Analysis

This compound has a molecular formula of C11H21NO3 . Its average mass is 215.289 Da and its monoisotopic mass is 215.152145 Da .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C11H21NO3 . Its average mass is 215.289 Da and its monoisotopic mass is 215.152145 Da .

Scientific Research Applications

Synaptic Transmission Modulation

N-Acyl glycines (NAGlys), a category to which N-Nonanoylglycine belongs, have been studied for their role in modulating synaptic transmission in the superficial dorsal horn of the spinal cord. N-Arachidonyl-glycine (NAGly), for instance, is an endogenous lipid that produces spinally mediated analgesia through non-cannabinoid mechanisms. This suggests a potential role for this compound in similar neural processes (Jeong, Vandenberg, & Vaughan, 2010).

Metabolomics Analysis and Diabetes

NAGlys, including this compound, have been identified as important metabolites in the human body's detoxification system. They are utilized in the diagnosis of metabolic diseases such as diabetes. Techniques like liquid chromatography–mass spectrometry (LC–MS) are frequently used for detecting NAGlys, indicating their significance in diagnostic processes and potentially as biomarkers for diseases like type II diabetes (Xiang et al., 2023).

Herbicide Attachment and Environmental Monitoring

Glyphosate, a non-selective postemergence herbicide, has a structural similarity to this compound (both being glycine derivatives). Studies on glyphosate attachment using aminoactivated nano- and microparticles have been conducted to enhance the sensitivity and reliability of environmental monitoring. This implies potential applications for this compound in environmental science and analytical methodologies (Viirlaid, Riiberg, Mäeorg, & Rinken, 2015).

Neurometabolic Disorders

This compound may also have implications in the study of neurometabolic disorders. For example, nonketotic hyperglycinemia (NKH) is an inborn error involving amino acid metabolism, where glycine concentrations are abnormally high. This has led to the exploration of magnetic resonance spectroscopy for in vivo measurement of glycine levels, potentially extending to related compounds like this compound (Huisman et al., 2002).

properties

IUPAC Name

2-(nonanoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-2-3-4-5-6-7-8-10(13)12-9-11(14)15/h2-9H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDFEUKNHBHUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Nonanoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Glycine (20 mmol) was reacted with nonanoyl chloride (22 ml) in the presence of NaOH (40 mmol) in a mixture of water and ether as described in Example 1 Part A. The crude crystalline product (4.25 g) was recrystallized from ethyl acetate (40-50 ml) to give the title compound (3.42 g, 79.5%), m.p. 106°-109° C.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
79.5%

Synthesis routes and methods II

Procedure details

Glycine (20 mmol) was reacted with nonanoyl chloride (22 ml) in the presence of NaOH (40 mmol) in a mixture of water and ether as described in Example 1 Part A. The crude crystalline product (4.25 g) was recrytallized from ethyl acetate (40-50 ml) to give the title compound (3.42 g, 79.5%), m.p. 106°-109° C.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
4.25 g
Type
reactant
Reaction Step Two
Quantity
45 (± 5) mL
Type
reactant
Reaction Step Three
Yield
79.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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